molecular formula C17H21ClN4O B6472640 N-tert-butyl-1-(6-chloroquinoxalin-2-yl)pyrrolidine-3-carboxamide CAS No. 2640819-20-9

N-tert-butyl-1-(6-chloroquinoxalin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6472640
CAS No.: 2640819-20-9
M. Wt: 332.8 g/mol
InChI Key: WEXKPNVEUDUCKY-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(6-chloroquinoxalin-2-yl)pyrrolidine-3-carboxamide: is a complex organic compound characterized by its quinoxaline core structure, which is a fused benzene and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(6-chloroquinoxalin-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-diamines with 1,2-diketones or their derivatives under acidic or basic conditions. The resulting quinoxaline derivative is then further functionalized to introduce the pyrrolidine and carboxamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1-(6-chloroquinoxalin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the quinoxaline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

Chemistry: In chemistry, N-tert-butyl-1-(6-chloroquinoxalin-2-yl)pyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antibacterial and antifungal properties. It can be used to develop new drugs and therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-tert-butyl-1-(6-chloroquinoxalin-2-yl)pyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Quinoxaline derivatives: Other quinoxaline derivatives with different substituents and functional groups.

  • Pyrrolidine derivatives: Compounds containing the pyrrolidine ring with various modifications.

  • Carboxamide derivatives: Other carboxamide compounds with different core structures.

Uniqueness: N-tert-butyl-1-(6-chloroquinoxalin-2-yl)pyrrolidine-3-carboxamide stands out due to its specific combination of the quinoxaline core, tert-butyl group, and pyrrolidine ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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Properties

IUPAC Name

N-tert-butyl-1-(6-chloroquinoxalin-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-17(2,3)21-16(23)11-6-7-22(10-11)15-9-19-14-8-12(18)4-5-13(14)20-15/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXKPNVEUDUCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=CN=C3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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